molecular formula C14H30N2O2 B5943969 1,4-bis(2-isopropoxyethyl)piperazine

1,4-bis(2-isopropoxyethyl)piperazine

Cat. No.: B5943969
M. Wt: 258.40 g/mol
InChI Key: VOKQPNQYUUUDFI-UHFFFAOYSA-N
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Description

1,4-Bis(2-isopropoxyethyl)piperazine is a chemical compound with the molecular formula C14H30N2O2. It contains a piperazine ring substituted with two 2-isopropoxyethyl groups.

Preparation Methods

The synthesis of 1,4-bis(2-isopropoxyethyl)piperazine can be achieved through several routes. One common method involves the reaction of piperazine with 2-isopropoxyethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen atoms attack the electrophilic carbon atoms of the halides, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

1,4-Bis(2-isopropoxyethyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Bis(2-isopropoxyethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-bis(2-isopropoxyethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Properties

IUPAC Name

1,4-bis(2-propan-2-yloxyethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2/c1-13(2)17-11-9-15-5-7-16(8-6-15)10-12-18-14(3)4/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKQPNQYUUUDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCN(CC1)CCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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